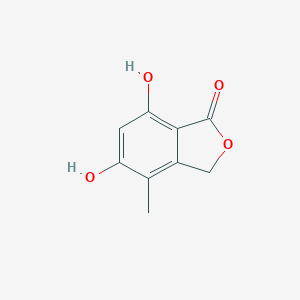

5,7-二羟基-4-甲基邻苯甲内酯

概述

描述

Mycophenolic acid impurity is a byproduct or degradation product associated with mycophenolic acid, a potent immunosuppressant used primarily to prevent organ transplant rejection. Mycophenolic acid is derived from the mold Penicillium species and has been widely studied for its immunosuppressive properties. The impurities of mycophenolic acid can arise during its synthesis, storage, or degradation, and understanding these impurities is crucial for ensuring the purity and efficacy of the pharmaceutical product .

科学研究应用

霉酚酸杂质在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。在化学中,它用于研究霉酚酸的稳定性和降解途径。在生物学和医学中,它有助于了解霉酚酸的药代动力学和药效学,以及其潜在的副作用。 在制药行业,霉酚酸杂质的研究对于质量控制和确保最终产品的安全性和有效性至关重要 .

作用机制

霉酚酸杂质的作用机制与霉酚酸密切相关。霉酚酸通过抑制肌苷单磷酸脱氢酶发挥作用,该酶是合成鸟嘌呤核苷酸的关键酶。 这种抑制导致 T 淋巴细胞和 B 淋巴细胞增殖减少,从而抑制免疫反应 . 杂质也可能与类似的分子靶点和途径相互作用,可能会影响药物的整体有效性和安全性 .

类似化合物:

- 霉酚酸莫菲替尔

- 霉酚酸钠

- 霉酚酸内酯

- O-脱甲基霉酚酸莫菲替尔

比较: 霉酚酸杂质在其化学结构和性质上不同于这些类似化合物。霉酚酸莫菲替尔和霉酚酸钠是霉酚酸的前药,旨在改善其生物利用度并减少胃肠道副作用,而霉酚酸杂质通常是意外的副产物。 研究这些杂质对于了解霉酚酸的完整药理学特征以及确保其药物制剂的安全性和有效性至关重要 .

生化分析

Biochemical Properties

5,7-Dihydroxy-4-methylphthalide is a key intermediate in the synthesis of Mycophenolic acid and a secondary metabolite of Aspergillus flavus

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5,7-Dihydroxy-4-methylphthalide is involved in the synthesis of Mycophenolic acid

准备方法

合成路线和反应条件: 霉酚酸杂质的合成涉及多个步骤,通常从霉酚酸本身开始。一种常见的方法是霉酚酸的甲基化,以生产各种杂质。 例如,霉酚酸莫菲替尔杂质 D 可以通过使用绿色环保试剂的有效甲基化反应体系合成 . 反应条件通常涉及使用催化剂和溶剂,以实现高纯度和高产率。

工业生产方法: 霉酚酸杂质的工业生产通常遵循类似的合成路线,但规模更大。该过程可能涉及使用先进的纯化技术,如高效液相色谱 (HPLC),以分离和纯化杂质。 目标是确保最终的药物产品符合严格的监管标准,以控制杂质含量 .

化学反应分析

反应类型: 霉酚酸杂质可以进行各种化学反应,包括氧化、还原和取代。这些反应会导致形成不同的杂质谱,需要仔细监测。

常见试剂和条件: 涉及霉酚酸杂质反应中常用的试剂包括甲醇、锌粉等催化剂,以及甲醇 HPLC 等溶剂 . 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化。

形成的主要产物: 这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,霉酚酸的甲基化可以产生各种甲基化杂质,每种杂质都具有独特的化学性质 .

相似化合物的比较

- Mycophenolate mofetil

- Mycophenolate sodium

- Mycophenolic acid lactone

- O-Desmethyl mycophenolate mofetil

Comparison: Mycophenolic acid impurity differs from these similar compounds in its chemical structure and properties. While mycophenolate mofetil and mycophenolate sodium are prodrugs of mycophenolic acid designed to improve its bioavailability and reduce gastrointestinal side effects, mycophenolic acid impurity is typically an unintended byproduct. studying these impurities is essential for understanding the complete pharmacological profile of mycophenolic acid and ensuring the safety and efficacy of its pharmaceutical formulations .

生物活性

5,7-Dihydroxy-4-methylphthalide (DHMP) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of DHMP, summarizing key research findings, case studies, and presenting data tables that illustrate its effects.

Chemical Structure and Properties

5,7-Dihydroxy-4-methylphthalide is a derivative of phthalic acid, characterized by the presence of two hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position. Its molecular formula is with a molecular weight of approximately 180.16 g/mol.

1. Antioxidant Activity

Research has demonstrated that DHMP exhibits significant antioxidant properties. In a study evaluating various metabolites from lichens, DHMP was shown to possess a strong ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems. The antioxidant activity was quantified using several assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 75.3 ± 0.02 |

| ORAC | 32.7 ± 0.7 |

| FRAP | 27.8 ± 0.0 |

These results indicate that DHMP can effectively mitigate oxidative damage, which is linked to numerous chronic diseases .

2. Enzyme Inhibition

DHMP has been studied for its inhibitory effects on various enzymes associated with neurodegenerative diseases:

- Cholinesterase Inhibition : DHMP demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 12.38 µg/mL and 31.54 µg/mL respectively. This activity suggests potential therapeutic applications in treating Alzheimer’s disease .

- Tyrosinase Inhibition : The compound also inhibited tyrosinase activity (IC50: 22.32 µg/mL), which is relevant for skin pigmentation disorders and some types of melanoma .

3. Antifungal Activity

In recent studies focusing on secondary metabolites from fungi, DHMP was identified as having antifungal properties against various strains of fungi, including Aspergillus flavus. This activity was linked to its structural features that may interfere with fungal cell wall synthesis or function .

The biological activities of DHMP are primarily attributed to its ability to donate hydrogen atoms due to the presence of hydroxyl groups, which can neutralize free radicals and inhibit enzymatic reactions that lead to disease progression. The compound's interaction with cytochrome P450 enzymes has also been noted, indicating a role in metabolic pathways .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DHMP in vitro on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with DHMP significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting its potential in neuroprotection .

Case Study 2: Antifungal Efficacy

Another case study evaluated the antifungal efficacy of DHMP against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting its potential as a therapeutic agent against fungal infections .

属性

IUPAC Name |

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQICKPCCBIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561066 | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27979-57-3 | |

| Record name | 5,7-Dihydroxy-4-methylphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-4-METHYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5,7-Dihydroxy-4-methylphthalide in mycophenolic acid biosynthesis?

A1: 5,7-Dihydroxy-4-methylphthalide (DHMP) is a key intermediate in the biosynthesis of mycophenolic acid (MPA). Research has shown that it is synthesized from 5-methylorsellinic acid (5-MOA) through a two-step process catalyzed by the bifunctional enzyme MpaDE. [] The enzyme's N-terminal cytochrome P450 domain (MpaD) first hydroxylates 5-MOA to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). Subsequently, the C-terminal hydrolase domain (MpaE) facilitates the conversion of DHMB to DHMP, likely acting as a lactone synthase to enable ring closure. [] DHMP then undergoes farnesylation and a series of oxidation reactions to ultimately yield MPA. [, , , , ]

Q2: Which fungi are known to produce 5,7-Dihydroxy-4-methylphthalide?

A2: 5,7-Dihydroxy-4-methylphthalide has been identified as a metabolite in various fungal species, including:

- Penicillium brevicompactum [, , , , , ]

- Aspergillus flavus []

- Byssochlamys nivea []

- Aspergillus ustus []

- Microascus tardifaciens []

- Eurotium repens []

- Eupenicillium parvum []

Q3: What is the significance of the farnesyl side chain in mycophenolic acid biosynthesis?

A3: The biosynthesis of mycophenolic acid involves the incorporation of a farnesyl side chain to DHMP, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide. [] This farnesylated intermediate is then oxidatively cleaved to ultimately yield MPA. Interestingly, research suggests that the biosynthesis of the side-chain can occur through at least two pathways, with one involving direct oxidation of the central double bond and the other involving a two-stage removal of terminal and central groups. []

Q4: What is the stereochemistry involved in the farnesylation step of mycophenolic acid biosynthesis?

A5: The enzymatic synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide from DHMP and (3RS)-mevalonic acid proceeds with an inversion of configuration at C-5 of mevalonic acid. [] This stereochemical detail highlights the specificity of the enzymes involved in this biosynthetic pathway.

Q5: What are the implications of the low enzyme specificity observed in the final steps of mycophenolic acid biosynthesis?

A6: The later stages of MPA biosynthesis, particularly the prenylation of DHMP, the oxidation of the farnesyl chain, and the final O-methylation, are characterized by low enzyme specificity. [] This finding suggests that these enzymes may accept a broader range of substrates, potentially leading to the production of MPA analogs with varying biological activities.

Q6: Are there any known synthetic routes for producing 5,7-Dihydroxy-4-methylphthalide?

A7: Yes, researchers have developed new synthetic methods for producing 5,7-Dihydroxy-4-methylphthalide. [, ] These synthetic approaches can be valuable for producing this key MPA precursor for various research and development purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。